molecular formula C9H10BrNO3 B13029594 (3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

Cat. No.: B13029594
M. Wt: 260.08 g/mol
InChI Key: HVSGTXLTOOIBMO-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is an organic compound that features an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid typically involves the introduction of the amino group, bromine atom, and hydroxyl group onto the phenyl ring through a series of chemical reactions. One common method involves the bromination of a phenylalanine derivative followed by the introduction of the hydroxyl group through a hydroxylation reaction. The reaction conditions often include the use of bromine or bromine-containing reagents and catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylalanine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted phenylalanine compounds

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and hydroxyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid include:

    3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid: Similar structure with a chlorine atom instead of bromine.

    3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid: Similar structure with a fluorine atom instead of bromine.

    3-Amino-3-(3-iodo-2-hydroxyphenyl)propanoic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1

InChI Key

HVSGTXLTOOIBMO-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)O)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(CC(=O)O)N

Origin of Product

United States

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